
4-(chloromethyl)-1-methyl-3-propyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(chloromethyl)-1-methyl-3-propyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a chloromethyl group at the 4-position, a methyl group at the 1-position, and a propyl group at the 3-position of the pyrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-methyl-3-propyl-1H-pyrazole typically involves the chloromethylation of a pyrazole precursor. One common method includes the reaction of 1-methyl-3-propylpyrazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as distillation or recrystallization, to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(chloromethyl)-1-methyl-3-propyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of pyrazole carboxylic acids or aldehydes.
Reduction: Formation of 1-methyl-3-propylpyrazole.
Wissenschaftliche Forschungsanwendungen
4-(chloromethyl)-1-methyl-3-propyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(chloromethyl)-1-methyl-3-propyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(chloromethyl)-1-methyl-3-ethyl-1H-pyrazole
- 4-(bromomethyl)-1-methyl-3-propyl-1H-pyrazole
- 4-(chloromethyl)-1-methyl-3-butyl-1H-pyrazole
Uniqueness
4-(chloromethyl)-1-methyl-3-propyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity
Eigenschaften
Molekularformel |
C8H13ClN2 |
|---|---|
Molekulargewicht |
172.65 g/mol |
IUPAC-Name |
4-(chloromethyl)-1-methyl-3-propylpyrazole |
InChI |
InChI=1S/C8H13ClN2/c1-3-4-8-7(5-9)6-11(2)10-8/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
QFFUCVGDCKZIGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN(C=C1CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



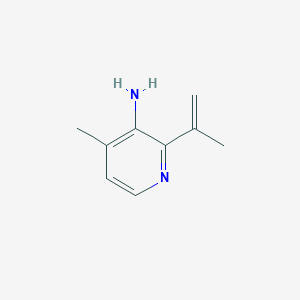
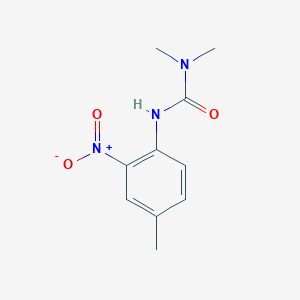
![N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B13341288.png)
![N-(3-Methoxyphenyl)-5-methylbenzo[d]thiazol-2-amine](/img/structure/B13341293.png)

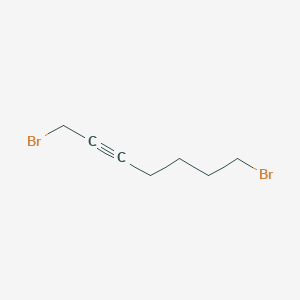
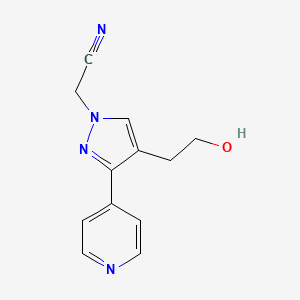
![3-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine](/img/structure/B13341320.png)
![Rel-tert-butyl (3aS,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B13341325.png)

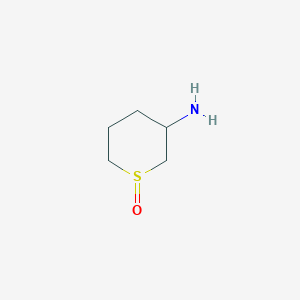
![Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13341354.png)

